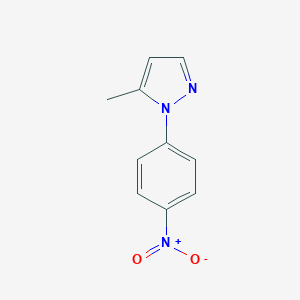
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. The purpose of
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, it has been used for the synthesis of new materials with unique properties. It has also been used as a plant growth regulator in agriculture.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is not fully understood. However, studies have shown that it exhibits its biological activities by interacting with specific targets in cells. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to exhibit antioxidant activity and to scavenge free radicals. In vivo studies have shown that it exhibits anti-inflammatory activity and reduces oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and large quantities can be produced. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole. One of the areas of interest is the development of new derivatives with improved biological activities. Another area of interest is the study of its potential applications in nanotechnology. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole can be achieved using various methods. One of the most commonly used methods is the reaction of 4-nitrophenylhydrazine with 4-methyl-2-pentanone in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Eigenschaften
CAS-Nummer |
13788-99-3 |
|---|---|
Produktname |
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole |
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.2 g/mol |
IUPAC-Name |
5-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 |
InChI-Schlüssel |
BKPVGIAXVCFLSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




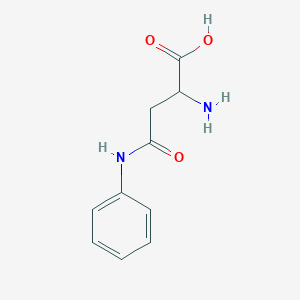

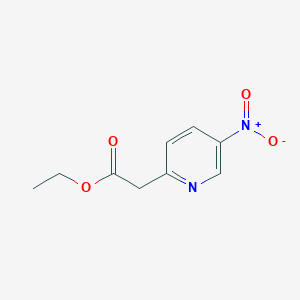
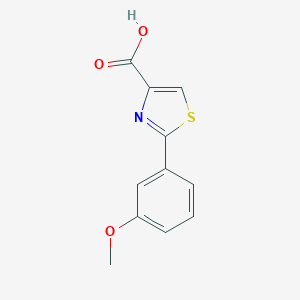
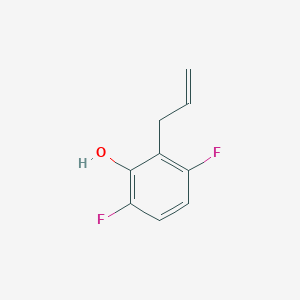
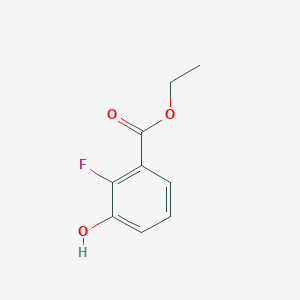
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
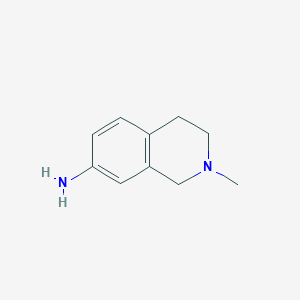
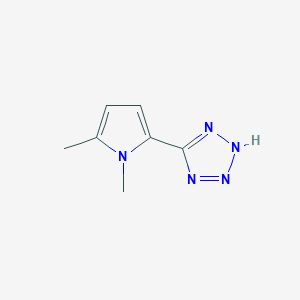
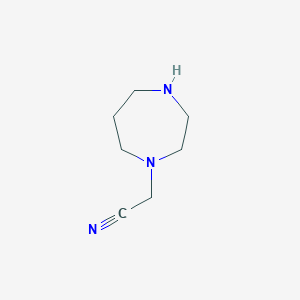
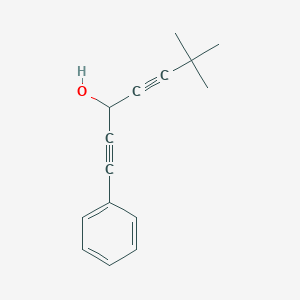
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)
